

# A Comparative Guide to PI3Kα Inhibitors: TPOP146 (HS-146) and Alpelisib

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Compound of Interest		
Compound Name:	TPOP146	
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This guide provides a detailed comparison of the novel phosphoinositide 3-kinase alpha (PI3Kα) inhibitor, HS-146 (referred to herein as **TPOP146**), and the FDA-approved drug, Alpelisib (BYL-719). This comparison is based on preclinical data available in the public domain, focusing on their efficacy in breast cancer models.

#### Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a key target for therapeutic intervention. The p110 $\alpha$  isoform of PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in breast cancer. Both **TPOP146** (HS-146) and Alpelisib are potent and selective inhibitors of the PI3K $\alpha$  isoform, representing a targeted therapeutic strategy for cancers with a dependency on this pathway. Alpelisib, in combination with fulvestrant, is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated advanced or metastatic breast cancer. **TPOP146** (HS-146) is a novel, synthesized PI3K $\alpha$  inhibitor that has demonstrated anticancer effects in preclinical studies.

#### **Data Presentation**



Table 1: In Vitro Efficacy of TPOP146 (HS-146) and

Alpelisib in Breast Cancer Cell Lines

Inhibitor	Cell Line	PIK3CA Status	Assay	Efficacy Metric	Result	Citation
TPOP146 (HS-146)	MCF-7	Mutant	Cell Proliferatio n	Concentrati on- dependent inhibition	Significant inhibition at 1, 5, 10 μM	[1]
MDA-MB- 231	Wild-Type	Cell Proliferatio n	Concentrati on- dependent inhibition	Moderate inhibition	[1]	
Alpelisib (BYL-719)	MCF-7	Mutant	Cell Viability	IC50	~0.46 μM	[2]
T47D	Mutant	Cell Viability	IC50	~0.89 μM	[2]	
SKBR3	Wild-Type	Cell Viability	IC50	~1.3 μM	[2]	_
BT-474	Wild-Type	Cell Viability	IC50	~1.1 μM	[2]	

Note: A direct comparison of IC50 values is challenging due to the lack of a reported IC50 for **TPOP146** (HS-146) in the primary publication. The data for HS-146 indicates a dose-dependent effect, with significant inhibition of MCF-7 cell proliferation observed at micromolar concentrations.

# Table 2: Effects of TPOP146 (HS-146) and Alpelisib on Cell Cycle and Apoptosis in MCF-7 Cells



Inhibitor	Parameter	Method	Observation	Citation
TPOP146 (HS- 146)	Cell Cycle	Flow Cytometry	G0/G1 phase arrest	[1]
Apoptosis	DAPI Staining, Western Blot	Induction of apoptosis (increased cleaved PARP, decreased McI-1 and caspase-7)	[1]	
Alpelisib (BYL-719)	Cell Cycle	Not specified	G1 arrest	[3]
Apoptosis	Annexin V Staining	Increased apoptosis in combination with other agents	[3]	

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of kinase inhibitors on cell viability.

- Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10<sup>3</sup> cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of TPOP146 (HS-146) or Alpelisib for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.



 Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

#### Western Blot Analysis for PI3K Pathway Inhibition

This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

- Cell Treatment and Lysis: Treat MCF-7 cells with the inhibitors for the specified time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), Akt, p-mTOR, mTOR, p-p70S6K, p70S6K, and GAPDH overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
- Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).

### **Apoptosis Assay (Annexin V Staining)**

This protocol is for the detection of apoptosis by flow cytometry.

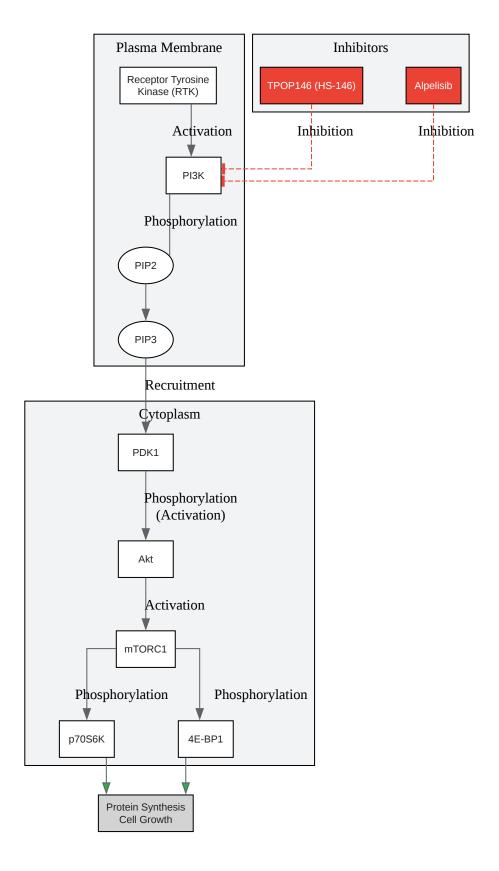
- Cell Treatment: Treat cells with the inhibitors as required.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.



Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative
cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late
apoptosis or necrosis.

## **Mandatory Visualization**

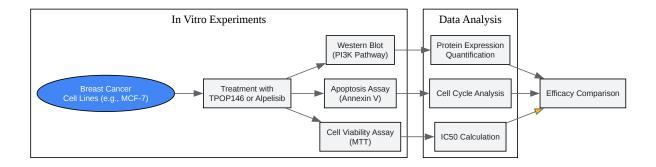




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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of **TPOP146** and Alpelisib.



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Caption: A generalized workflow for the preclinical comparison of kinase inhibitors.

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### References

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